molecular formula C25H32N4O3 B11375131 3,4-dimethoxy-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11375131
M. Wt: 436.5 g/mol
InChI Key: JVKGSSOAXAGERU-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole core, a piperidine moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Final Coupling: The final step involves coupling the benzodiazole core with the piperidine moiety and methoxy groups under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole core or the piperidine moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole ring or the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Reduced benzodiazole derivatives, reduced piperidine derivatives.

    Substitution Products: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

3,4-DIMETHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 3,4-DIMETHOXY-N-{2-[(MORPHOLIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE
  • 3,4-DIMETHOXY-N-{2-[(PYRROLIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the nitrogen atom of the piperidine ring, which can be replaced with morpholine or pyrrolidine.
  • Unique Properties: The presence of different substituents can influence the compound’s pharmacokinetic and pharmacodynamic properties, including solubility, stability, and biological activity.

This detailed article provides a comprehensive overview of 3,4-DIMETHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C25H32N4O3/c1-17(2)29-21-10-9-19(15-20(21)27-24(29)16-28-12-6-5-7-13-28)26-25(30)18-8-11-22(31-3)23(14-18)32-4/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3,(H,26,30)

InChI Key

JVKGSSOAXAGERU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCCCC4

Origin of Product

United States

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